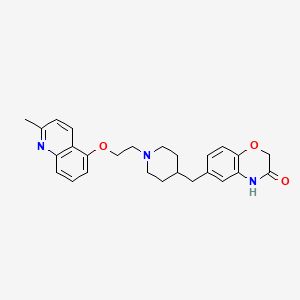

SB-649915

Description

Properties

CAS No. |

420785-70-2 |

|---|---|

Molecular Formula |

C26H29N3O3 |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C26H29N3O3/c1-18-5-7-21-22(27-18)3-2-4-24(21)31-14-13-29-11-9-19(10-12-29)15-20-6-8-25-23(16-20)28-26(30)17-32-25/h2-8,16,19H,9-15,17H2,1H3,(H,28,30) |

InChI Key |

PJSUYRBCBFPCQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-((1-(2-((2-methylquinolin-5-yl)oxy)ethyl)piperidin-4-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one SB-649915 |

Origin of Product |

United States |

Foundational & Exploratory

SB-649915: A Technical Guide to a Dual 5-HT1A/1B Antagonist and Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-649915, a novel compound with a unique pharmacological profile as a potent 5-HT1A and 5-HT1B receptor antagonist and a serotonin reuptake inhibitor.[1][2][3][4][5] This combination of activities has positioned this compound as a compound of interest for potentially faster-acting antidepressant and anxiolytic therapies.[1][2][4]

Core Pharmacological Profile

This compound, chemically known as 6-[(1-{2-[(2-methylquinolin-5-yl)oxy]ethyl}piperidin-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, exhibits high affinity for human 5-HT1A and 5-HT1B receptors, as well as the human serotonin transporter (SERT).[1][3] Its mechanism of action is thought to circumvent the delayed therapeutic onset of traditional selective serotonin reuptake inhibitors (SSRIs).[1][3] SSRIs typically require a period of time for the desensitization of 5-HT1A and 5-HT1B autoreceptors, which initially limit the increase in synaptic serotonin levels.[1][3] By simultaneously blocking these autoreceptors, this compound is proposed to produce a more immediate and robust increase in serotonin levels in key brain regions.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor and Transporter Binding Affinities (pKi)

| Target | Species | pKi | Reference |

| 5-HT1A Receptor | Human | 8.6 | [1][3] |

| 5-HT1B Receptor | Human | 8.0 | [1][3] |

| 5-HT1D Receptor | Human | 8.8 | [3] |

| Serotonin Transporter (SERT) | Human | 9.3 | [1][3] |

| 5-HT Transporter | Rat | ≥7.5 | [3] |

Table 2: In Vitro Functional Activity

| Assay | Target/System | Parameter | Value | Reference |

| [35S]GTPγS Binding | Human 5-HT1A Receptors | Intrinsic Activity | No intrinsic activity (up to 1 µM) | [3] |

| [35S]GTPγS Binding | Human 5-HT1B Receptors | Intrinsic Activity | 0.3 (Partial Agonist) | [3] |

| [35S]GTPγS Binding | Human 5-HT1D Receptors | Intrinsic Activity | 0.7 (Partial Agonist) | [3] |

| Schild Analysis | Human 5-HT1A Receptors | pA2 | 9.0 | [3] |

| Schild Analysis | Human 5-HT1B Receptors | pA2 | 7.9 | [3] |

| [3H]5-HT Reuptake Inhibition | Human Recombinant 5-HT Transporters (LLCPK cells) | pIC50 | 7.9 | [3] |

| [3H]5-HT Reuptake Inhibition | Rat Cortical Synaptosomes | pIC50 | 9.7 | [3] |

| Electrophysiology (Dorsal Raphe) | Rat | Apparent pKb (vs. 8-OH-DPAT) | 9.5 | [3] |

Table 3: In Vivo Activity

| Model | Species | Effect | ED50 / Dose | Reference |

| Ultrasonic Vocalization | Rat Pups | Reduced vocalizations (anxiolytic-like) | 0.17 mg/kg (i.p.) | [6] |

| Marmoset Human Threat Test | Marmoset | Reduced postures (anxiolytic-like) | 3.0 and 10 mg/kg (s.c.) | [6] |

| Rat Social Interaction Test | Rat | Reduced latency to onset of anxiolytic behavior (compared to paroxetine) | Not specified | [1][4] |

Signaling Pathways and Mechanism of Action

The primary mechanism of this compound involves the modulation of serotonergic neurotransmission. The following diagram illustrates the proposed mechanism.

References

- 1. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SB-649915: A Novel Antidepressant Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SB-649915 is a novel investigational compound characterized by a dual mechanism of action: potent antagonism of serotonin 5-HT1A and 5-HT1B autoreceptors and inhibition of the serotonin transporter (SERT).[1][2] This unique pharmacological profile is designed to offer a more rapid onset of antidepressant and anxiolytic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs). The blockade of presynaptic 5-HT1A and 5-HT1B autoreceptors is hypothesized to prevent the negative feedback mechanism that limits initial increases in synaptic serotonin levels, a phenomenon thought to contribute to the delayed therapeutic action of SSRIs.[1][2] This whitepaper provides a comprehensive overview of the preclinical data for this compound, focusing on its in vitro and in vivo pharmacology, and details the experimental protocols utilized in these foundational studies.

Core Pharmacological Data

The preclinical development of this compound has yielded significant quantitative data defining its interaction with key molecular targets and its functional consequences. These findings are summarized in the tables below.

In Vitro Binding Affinities

This compound demonstrates high affinity for human 5-HT1A and 5-HT1B receptors, as well as the human serotonin transporter.

| Target | Species | pKi | Reference |

| 5-HT1A Receptor | Human | 8.6 | [1] |

| 5-HT1B Receptor | Human | 8.0 | [1] |

| Serotonin Transporter (SERT) | Human | 9.3 | [1] |

In Vitro Functional Activity

Functional assays confirm the antagonist activity of this compound at 5-HT1A and 5-HT1B receptors and its potent inhibition of serotonin reuptake.

| Assay | Target/System | Parameter | Value | Reference |

| [35S]GTPγS Binding | Human 5-HT1A Receptors | pA2 | 9.0 | |

| [35S]GTPγS Binding | Human 5-HT1B Receptors | pA2 | 7.9 | |

| Electrophysiology (Dorsal Raphe) | Rat 5-HT1A Autoreceptors | Apparent pKb | 9.5 | |

| [3H]5-HT Reuptake | Rat Cortical Synaptosomes | pIC50 | 9.7 | |

| [3H]5-HT Reuptake | LLCPK cells (hSERT) | pIC50 | 7.9 |

In Vivo Efficacy in Animal Models

This compound has demonstrated anxiolytic-like effects in various preclinical models, with a notably faster onset of action compared to the SSRI paroxetine.

| Model | Species | Dosing | Key Finding | Reference |

| Rat Pup Ultrasonic Vocalization | Rat | 0.1-1.0 mg/kg, i.p. | ED50 of 0.17 mg/kg | [3] |

| Marmoset Human Threat Test | Marmoset | 3.0 and 10 mg/kg, s.c. | Significantly reduced threat-induced postures | [3] |

| Rat Social Interaction Test | Rat | 1.0 and 3.0 mg/kg, p.o., t.i.d. | Significant increase in social interaction time on day 7 | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (pKi) of this compound for 5-HT1A, 5-HT1B receptors, and the serotonin transporter (SERT).

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human recombinant 5-HT1A or 5-HT1B receptors, or from cells expressing the human SERT.

-

Radioligands: [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B, and [3H]citalopram for SERT.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold assay buffer.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

-

IC50 values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

2. [35S]GTPγS Functional Assays

-

Objective: To determine the functional activity of this compound at 5-HT1A and 5-HT1B receptors (antagonist activity).

-

Materials:

-

Cell membranes from HEK293 cells expressing human recombinant 5-HT1A or 5-HT1B receptors.

-

[35S]GTPγS.

-

Serotonin (5-HT) as the agonist.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Membranes are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of 5-HT is added to stimulate the receptors.

-

[35S]GTPγS is then added, and the mixture is incubated at 30°C for 60 minutes.

-

The reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified.

-

The ability of this compound to shift the concentration-response curve of 5-HT to the right is used to determine its antagonist properties and calculate the pA2 value via Schild analysis.

-

In Vivo Assays

1. Rat Pup Ultrasonic Vocalization Test

-

Objective: To assess the anxiolytic potential of this compound by measuring its effect on distress vocalizations in rat pups.

-

Animals: Male rat pups (e.g., postnatal day 8-12).

-

Apparatus: A sound-attenuating chamber with a microphone capable of detecting ultrasonic frequencies.

-

Procedure:

-

Pups are separated from their dam and littermates.

-

This compound or vehicle is administered intraperitoneally (i.p.).

-

After a set pre-treatment time, each pup is placed individually in the recording chamber.

-

Ultrasonic vocalizations are recorded for a specific duration (e.g., 5 minutes).

-

The total number of calls is quantified and analyzed.

-

2. Marmoset Human Threat Test

-

Objective: To evaluate the anxiolytic-like effects of this compound in a non-human primate model of anxiety.

-

Animals: Adult common marmosets (Callithrix jacchus).

-

Procedure:

-

Marmosets are housed individually in their home cages.

-

This compound or vehicle is administered subcutaneously (s.c.).

-

After a pre-treatment period, a human observer stands in front of the cage for a fixed duration (e.g., 2 minutes).

-

The marmoset's behavior is recorded and scored for species-specific threat-related postures (e.g., slit-stare, tail postures).

-

Locomotor activity is also monitored to control for sedative effects.

-

3. Rat Social Interaction Test

-

Objective: To assess the anxiolytic-like effects of this compound and its onset of action.

-

Animals: Adult male rats.

-

Apparatus: A brightly lit, unfamiliar open field arena.

-

Procedure:

-

Rats are administered this compound, paroxetine, or vehicle orally (p.o.) for a specified number of days (e.g., 4, 7, and 21 days).

-

On the test day, pairs of unfamiliar rats from the same treatment group are placed in the arena.

-

Their social interaction (e.g., sniffing, grooming, following) is recorded for a set period (e.g., 10 minutes).

-

The total time spent in social interaction is scored by a trained observer blind to the treatment conditions.

-

Locomotor activity is also measured to differentiate anxiolytic effects from general motor changes.

-

Conclusion

The preclinical data for this compound strongly support its profile as a potent 5-HT1A/5-HT1B receptor antagonist and serotonin reuptake inhibitor.[1][2] In vitro studies have quantified its high affinity and functional antagonism at these key autoreceptors, alongside its potent inhibition of the serotonin transporter.[1] In vivo studies have demonstrated its anxiolytic-like efficacy in multiple species and, importantly, have provided evidence for a faster onset of action compared to a standard SSRI.[3] This comprehensive preclinical package suggests that this compound holds promise as a novel antidepressant with the potential for improved therapeutic outcomes. Further clinical investigation is warranted to translate these preclinical findings to human populations.

References

SB-649915: A Technical Whitepaper on a Novel Fast-Acting Antidepressant Candidate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SB-649915, a novel investigational compound with a unique pharmacological profile designed for rapid antidepressant and anxiolytic effects. By combining serotonin reuptake inhibition with 5-HT1A and 5-HT1B autoreceptor antagonism, this compound aims to overcome the delayed therapeutic onset associated with traditional selective serotonin reuptake inhibitors (SSRIs).

Core Mechanism of Action

Standard SSRIs increase synaptic serotonin (5-HT) levels; however, this initial increase is often blunted by the activation of 5-HT1A and 5-HT1B autoreceptors, which act as a negative feedback mechanism on serotonin release and neuronal firing.[1][2][3][4] The therapeutic effects of SSRIs are therefore delayed until these autoreceptors become desensitized.[1][2][3][4]

This compound is designed to circumvent this delay by simultaneously blocking these autoreceptors.[5] Its proposed mechanism involves two primary actions:

-

Inhibition of the Serotonin Transporter (SERT): Like SSRIs, this compound blocks the reuptake of serotonin from the synaptic cleft, increasing its availability.[1][2][3]

-

Antagonism of 5-HT1A and 5-HT1B Autoreceptors: By blocking these inhibitory autoreceptors on the presynaptic neuron, this compound prevents the negative feedback loop, leading to a more immediate and robust increase in serotonin release and neuronal firing.[1][2][3][5]

This dual mechanism is hypothesized to produce a faster onset of antidepressant and anxiolytic activity compared to SSRIs alone.[2][3][5][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and functional potencies of this compound.

Table 1: Receptor and Transporter Binding Affinities (pKi)

| Target | Species/System | pKi Value | Reference |

| 5-HT1A Receptor | Human Recombinant | 8.6 | [1][3][4][7] |

| Native Tissue (Rat, Guinea Pig, Mouse, Marmoset) | ≥7.5 | [1][4][7] | |

| 5-HT1B Receptor | Human Recombinant | 8.0 | [1][3][4][7] |

| Native Tissue (Rat, Guinea Pig, Mouse, Marmoset) | ≥7.5 | [1][4][7] | |

| 5-HT1D Receptor | Human Recombinant | 8.8 | [1][4][7] |

| Native Tissue (Rat, Guinea Pig, Mouse, Marmoset) | ≥7.5 | [1][4][7] | |

| Serotonin Transporter (SERT) | Human Recombinant | 9.3 | [1][2][3][4][7] |

| Rat Native Tissue | ≥7.5 | [1][4][7] |

Table 2: In Vitro Functional Activity

| Assay | Target/System | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | Human Recombinant 5-HT1A | Intrinsic Activity | 0 (Antagonist) | [1][4][7] |

| Human Recombinant 5-HT1B | Intrinsic Activity | 0.3 (Partial Agonist) | [1][4][7] | |

| Human Recombinant 5-HT1D | Intrinsic Activity | 0.7 (Partial Agonist) | [1][4][7] | |

| Schild Analysis | Human Recombinant 5-HT1A | pA₂ | 9.0 | [1][4][7] |

| Human Recombinant 5-HT1B | pA₂ | 7.9 | [1][4][7] | |

| [³H]5-HT Reuptake | LLCPK cells (human SERT) | pIC₅₀ | 7.9 | [1] |

| Rat Cortical Synaptosomes | pIC₅₀ | 9.7 | [1] | |

| Electrophysiology | Rat Dorsal Raphe Nucleus | Apparent pKb | 9.5 | [1][4][7] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for Rapid Antidepressant Effect

Caption: Dual action of this compound: SERT inhibition and autoreceptor antagonism.

Experimental Workflow for In Vitro Binding and Functional Assays

Caption: Workflow for determining in vitro pharmacological profile.

Key Preclinical Experiments and Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of this compound at human serotonin receptors and the serotonin transporter.

Methodologies:

-

Receptor Binding Assays:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells were used, stably expressing human recombinant 5-HT1A, 5-HT1B, 5-HT1D receptors, or the 5-HT transporter (SERT).[1]

-

Protocol: Cell membranes were prepared and incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and various concentrations of this compound. Non-specific binding was determined in the presence of an excess of a non-labeled competing ligand. Following incubation, membranes were harvested, and radioactivity was quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) was determined and converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.[1]

-

-

[³⁵S]GTPγS Functional Assay:

-

Principle: This assay measures the activation of G-protein coupled receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

-

Protocol: Membranes from HEK293 cells expressing the receptor of interest were incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound, either alone (to test for agonist activity) or in the presence of 5-HT (to test for antagonist activity). The amount of bound [³⁵S]GTPγS was measured. For antagonist determination, a Schild analysis was performed by measuring the concentration-dependent rightward shift of the 5-HT concentration-response curve caused by this compound to yield a pA₂ value.[1]

-

-

[³H]5-HT Reuptake Inhibition Assay:

-

Systems: Experiments were conducted in both LLCPK cells expressing the human recombinant 5-HT transporter and in rat cortical synaptosomes.[1]

-

Protocol: Cells or synaptosomes were incubated with [³H]5-HT in the presence of varying concentrations of this compound. The uptake of [³H]5-HT was terminated, and the amount of radioactivity taken up by the cells/synaptosomes was quantified. The concentration of this compound that inhibited 50% of the uptake (IC₅₀) was calculated to determine the pIC₅₀.[1]

-

Ex Vivo and In Vivo Animal Studies

Objective: To assess the in-vivo effects of this compound on serotonergic neurotransmission and its potential for rapid anxiolytic/antidepressant-like effects.

Methodologies:

-

Electrophysiology in Rat Dorsal Raphe Nucleus:

-

Principle: To measure the firing rate of serotonin neurons. 5-HT1A autoreceptors in the dorsal raphe nucleus inhibit neuronal firing.

-

Protocol: Extracellular single-unit recordings were performed on anesthetized rats. This compound was administered to determine its effect on the baseline firing rate. Additionally, its ability to block the inhibitory effect of a 5-HT1A agonist, such as (+)-8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT), was assessed to confirm in-vivo 5-HT1A antagonism.[1][2][3] this compound alone did not affect the cell firing rate but did attenuate the inhibition caused by 8-OH-DPAT.[1][2][3]

-

-

Microdialysis in Rats:

-

Principle: To measure extracellular levels of serotonin in specific brain regions.

-

Protocol: Microdialysis probes were implanted in forebrain structures of freely moving rats. Following a baseline collection period, this compound was administered, and dialysate samples were collected at regular intervals. Serotonin concentrations in the samples were quantified using HPLC. Studies showed that acute administration of this compound produced a significant increase in extracellular 5-HT.[2][3]

-

-

Rat High Light Social Interaction Test:

-

Principle: An anxiety model where increased social interaction time in a brightly lit, unfamiliar environment is indicative of an anxiolytic effect.

-

Protocol: Rats were administered this compound or a comparator drug (e.g., paroxetine) over several days (e.g., 4, 7, and 21 days).[6] At each time point, pairs of rats were placed in the test arena, and the time spent in active social interaction was recorded. This compound showed a significant anxiolytic effect at day 7, whereas paroxetine's effect was only significant at day 21, demonstrating a faster onset of action for this compound.[6]

-

Summary and Future Directions

This compound is a potent 5-HT1A/1B autoreceptor antagonist and serotonin reuptake inhibitor.[1][3] Preclinical data strongly support its proposed mechanism of action, demonstrating high affinity and functional antagonism at key serotonin autoreceptors alongside potent inhibition of the serotonin transporter.[1][2][3] This dual-action profile translates to a rapid increase in synaptic serotonin levels and a faster onset of anxiolytic-like effects in animal models compared to traditional SSRIs.[2][3][6]

The comprehensive preclinical data package for this compound suggests it is a promising candidate for a fast-acting antidepressant. Further clinical investigation is warranted to confirm these findings in patient populations and to fully characterize its efficacy and safety profile. The unique mechanism of this compound represents a significant step forward in the development of next-generation antidepressants.

References

- 1. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Anxiolytic Profile of SB-649915: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-649915 is a novel psychoactive compound that has demonstrated significant potential as a fast-acting anxiolytic agent in preclinical studies. Its unique pharmacological profile, characterized by a dual mechanism of action involving antagonism of serotonin 5-HT1A and 5-HT1B autoreceptors and inhibition of the serotonin transporter (SERT), distinguishes it from traditional anxiolytics.[1][2] This technical guide provides an in-depth overview of the anxiolytic properties of this compound as observed in various animal models, presenting key quantitative data, detailed experimental methodologies, and a visualization of its proposed signaling pathway.

Core Mechanism of Action

This compound's anxiolytic effects are attributed to its ability to rapidly increase synaptic serotonin levels.[2] Unlike selective serotonin reuptake inhibitors (SSRIs) which can have a delayed onset of action, this compound's antagonism of presynaptic 5-HT1A and 5-HT1B autoreceptors mitigates the negative feedback loop that typically slows serotonin release, leading to a more immediate and robust increase in neurotransmission.[1][3]

Data Presentation: Anxiolytic Efficacy of this compound in Animal Models

The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic-like effects of this compound.

| Table 1: Rat Pup Ultrasonic Vocalization Test | |||

| Dose Range (mg/kg, i.p.) | Effect | ED₅₀ (mg/kg) | Reference |

| 0.1 - 1.0 | Significantly reduced ultrasonic vocalizations | 0.17 | [3] |

| Table 2: Marmoset Human Threat Test | |||

| Dose Range (mg/kg, s.c.) | Effect | Notes | Reference |

| 3.0 and 10.0 | Significantly reduced the number of threatening postures | No effect on locomotion | [3] |

| Table 3: Rat High Light Social Interaction (SI) Test | ||||

| Dose Range (mg/kg, p.o., t.i.d.) | Duration of Treatment | Effect on Social Interaction Time | Comparison to Paroxetine | Reference |

| 1.0 - 7.5 | 4 days | No significant effect | Paroxetine also had no effect | [3] |

| 1.0 and 3.0 | 7 days | Significantly increased (p<0.05) | Paroxetine had no significant effect at this time point | [3] |

| 1.0 - 7.5 | 21 days | Anxiolytic effect maintained | Paroxetine showed a significant increase | [3] |

Experimental Protocols

Rat Pup Ultrasonic Vocalization Test

This model assesses anxiety-like behavior in rat pups, which emit ultrasonic vocalizations (USVs) when separated from their mother and littermates. A reduction in the number or duration of these calls is indicative of anxiolytic drug activity.[4]

Methodology:

-

Animals: Male rat pups are used.

-

Procedure: Pups are separated from their mothers and placed individually in an isolated, temperature-controlled chamber.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses prior to the isolation period.

-

Data Collection: USVs are recorded for a set period using a specialized microphone and analysis software. The number and duration of calls are quantified.[5][6]

-

Endpoint: A significant reduction in USVs compared to a vehicle-treated control group suggests anxiolytic properties.

Marmoset Human Threat Test

This ethologically based test evaluates anxiety in non-human primates by exposing them to a potential threat, in this case, a human observer. Anxiolytic compounds are expected to reduce the expression of species-typical defensive and threat-related behaviors.

Methodology:

-

Animals: Common marmosets (Callithrix jacchus) are used.

-

Procedure: A human observer stands a fixed distance from the marmoset's home cage, maintaining eye contact for a predetermined duration.

-

Drug Administration: this compound is administered subcutaneously (s.c.) prior to the test.

-

Data Collection: The frequency and duration of specific postures and behaviors (e.g., threat displays, vigilance, retreat) are recorded and scored from video recordings by a trained observer. An ethogram of marmoset behavior is used to ensure consistent scoring.[7][8]

-

Endpoint: A significant decrease in the number of threat-related postures without inducing sedation is indicative of anxiolytic activity.[3]

Rat High Light Social Interaction Test

This test is based on the principle that rodents will exhibit reduced social interaction in a brightly lit, unfamiliar environment, which is considered anxiogenic. Anxiolytic drugs are expected to increase the time spent in active social engagement.[9][10]

Methodology:

-

Animals: Pairs of male rats, unfamiliar with each other, are used.

-

Apparatus: A square open-field arena, brightly illuminated.

-

Procedure: A pair of rats is placed in the arena for a set period, and their social behaviors are recorded.

-

Drug Administration: this compound is administered orally (p.o.) for a specified number of days prior to testing.

-

Data Collection: The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer or using automated video-tracking software. Locomotor activity is also measured to control for potential sedative or stimulant effects.

-

Endpoint: A significant increase in the duration of social interaction, without a significant change in overall locomotion, is interpreted as an anxiolytic-like effect.[3]

Mandatory Visualizations

Caption: Mechanism of Action of this compound.

References

- 1. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. deepdyve.com [deepdyve.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Aggression and flight behaviour of the marmoset monkey Callithrix jacchus: an ethogram for brain stimulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Multifaceted Serotonergic Profile of SB-649915: A Technical Guide to its Receptor Binding Affinity and Functional Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-649915 is a novel psychoactive compound with a complex pharmacological profile, primarily targeting the serotonin (5-HT) system. This technical guide provides a comprehensive overview of the binding affinity of this compound for various serotonin receptors and the serotonin transporter (SERT). The document synthesizes available quantitative data into structured tables for comparative analysis. Furthermore, it outlines the detailed experimental methodologies employed in key binding and functional assays, and visualizes the compound's mechanism of action and experimental workflows through detailed diagrams. This guide is intended to serve as a critical resource for researchers engaged in the study of serotonergic neurotransmission and the development of novel therapeutics for psychiatric disorders.

Introduction

This compound has emerged as a significant tool in neuroscience research due to its dual action as a potent antagonist at 5-HT1A and 5-HT1B autoreceptors and as a formidable inhibitor of the serotonin transporter.[1][2][3][4] This unique profile suggests a potential for a more rapid onset of therapeutic action compared to traditional selective serotonin reuptake inhibitors (SSRIs).[2][3][5] Understanding the precise binding affinities and functional consequences of this compound at its molecular targets is paramount for elucidating its mechanism of action and predicting its clinical efficacy. This guide provides an in-depth examination of these parameters.

Binding Affinity of this compound for Serotonin Receptors and Transporter

The binding affinity of this compound has been characterized at human recombinant and native tissue receptors from various species. The data, presented in pKi (negative logarithm of the inhibition constant), are summarized in the tables below. A higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinity (pKi) of this compound at Human Recombinant Serotonin Receptors and Transporter

| Target | pKi Value | Reference(s) |

| 5-HT1A Receptor | 8.6 | [1][2][4][5] |

| 5-HT1B Receptor | 8.0 | [1][2][4][5] |

| 5-HT1D Receptor | 8.8 | [1][4] |

| Serotonin Transporter (SERT) | 9.3 | [1][2][4][5] |

Table 2: Binding Affinity (pKi) of this compound at Native Tissue Serotonin Receptors and Transporter

| Species | Target | pKi Value | Reference(s) |

| Rat | 5-HT1A, 5-HT1B, 5-HT1D Receptors & SERT | ≥7.5 | [1][4] |

| Guinea Pig | 5-HT1A, 5-HT1B, 5-HT1D Receptors | ≥7.5 | [1][4] |

| Mouse | 5-HT1A, 5-HT1B, 5-HT1D Receptors | ≥7.5 | [1][4] |

| Marmoset | 5-HT1A, 5-HT1B, 5-HT1D Receptors | ≥7.5 | [1][4] |

Functional Activity of this compound

Beyond its binding affinity, the functional activity of this compound has been assessed through various in vitro and in vivo assays. These studies confirm its antagonist activity at 5-HT1A and 5-HT1B receptors and its inhibitory effect on serotonin reuptake.

Table 3: Functional Activity Parameters of this compound

| Assay | Target/System | Parameter | Value | Reference(s) |

| [35S]GTPγS Binding | Human 5-HT1A Receptor (HEK293 cells) | Intrinsic Activity | No intrinsic activity | [1][4] |

| [35S]GTPγS Binding | Human 5-HT1B Receptor (HEK293 cells) | Intrinsic Activity | Partial agonist (0.3) | [1][4] |

| [35S]GTPγS Binding | Human 5-HT1D Receptor (HEK293 cells) | Intrinsic Activity | Partial agonist (0.7) | [1][4] |

| Schild Analysis | Human 5-HT1A Receptor (HEK293 cells) | pA2 | 9.0 | [1][4] |

| Schild Analysis | Human 5-HT1B Receptor (HEK293 cells) | pA2 | 7.9 | [1][4] |

| Electrophysiology | Rat Dorsal Raphe Nucleus (5-HT1A) | Apparent pKb | 9.5 | [1][4] |

| [3H]5-HT Reuptake | Human SERT (LLCPK cells) | pIC50 | 7.9 | [1][4] |

| [3H]5-HT Reuptake | Rat Cortical Synaptosomes | pIC50 | 9.7 | [1][4] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments cited. Note: These represent standard protocols and may not reflect the exact, proprietary procedures used in the original studies of this compound due to the unavailability of the full-text research articles.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

4.1.1. Membrane Preparation

-

HEK293 cells stably expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptors are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

4.1.2. Binding Assay Protocol

-

A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor drug (this compound) are added to displace the radioligand.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.

-

The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated and then converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

4.2.1. Assay Protocol

-

Cell membranes expressing the receptor of interest (e.g., human 5-HT1A or 5-HT1B in HEK293 cells) are prepared as described above.

-

Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in an inactive state), the test compound (this compound) at various concentrations, and a constant concentration of [35S]GTPγS.

-

To determine antagonist activity, membranes are pre-incubated with the antagonist (this compound) before the addition of a known agonist.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

-

The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified.

-

Data are analyzed to determine the Emax (maximal effect) and EC50 (concentration for 50% of maximal effect) for agonists, and the IC50 or pA2 for antagonists.

Schild Analysis

Schild analysis is used to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the affinity (pA2 value) of an antagonist.

4.3.1. Experimental Procedure

-

Concentration-response curves for a full agonist (e.g., 5-HT) are generated in the absence and presence of several fixed concentrations of the antagonist (this compound).

-

The EC50 values for the agonist are determined for each antagonist concentration.

-

A dose ratio (DR) is calculated for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

A linear regression is performed on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1. The x-intercept of the regression line provides the pA2 value.

In Vitro Electrophysiology in Dorsal Raphe Nucleus

This technique is used to measure the effect of compounds on the electrical activity of neurons.

4.4.1. Slice Preparation and Recording

-

Coronal brain slices containing the dorsal raphe nucleus are prepared from rats.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF).

-

Extracellular single-unit recordings are made from identified serotonergic neurons using glass microelectrodes.

-

The spontaneous firing rate of the neurons is recorded.

-

To test for antagonist activity, the effect of a 5-HT1A agonist (e.g., 8-OH-DPAT) on neuronal firing is measured in the absence and presence of this compound.

-

The ability of this compound to reverse the agonist-induced inhibition of firing is quantified to determine its antagonist potency (apparent pKb).

[3H]5-HT Reuptake Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter.

4.5.1. Synaptosome Preparation

-

Rat cortical tissue is homogenized in a sucrose buffer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

4.5.2. Reuptake Assay Protocol

-

Synaptosomes or cells expressing SERT (e.g., LLCPK cells) are pre-incubated with the test compound (this compound) at various concentrations.

-

[3H]5-HT is added to initiate the uptake reaction.

-

The incubation is carried out for a short period at a physiological temperature (e.g., 37°C).

-

Uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

The amount of [3H]5-HT taken up by the synaptosomes or cells is determined by scintillation counting.

-

The pIC50 value, representing the negative logarithm of the concentration of this compound that inhibits 50% of [3H]5-HT uptake, is calculated.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the workflows of the key experimental procedures.

Caption: Mechanism of Action of this compound.

Caption: Radioligand Binding Assay Workflow.

Caption: [35S]GTPγS Binding Assay Workflow.

Conclusion

This compound exhibits a distinctive and potent pharmacological profile characterized by high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, where it acts as an antagonist at the 5-HT1A and 5-HT1B autoreceptors. Concurrently, it is a highly potent inhibitor of the serotonin transporter. This dual mechanism of action, which combines the blockade of inhibitory autoreceptors with the inhibition of serotonin reuptake, is believed to synergistically enhance serotonergic neurotransmission. The comprehensive data and methodologies presented in this guide underscore the value of this compound as a critical tool for preclinical research into the pathophysiology of depression and anxiety and for the development of next-generation antidepressants with a potentially faster onset of action. Further research is warranted to fully elucidate the clinical implications of its unique serotonergic profile.

References

- 1. SB-649,915 [medbox.iiab.me]

- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 3. researchgate.net [researchgate.net]

- 4. Helicid Ameliorates Learning and Cognitive Ability and Activities cAMP/PKA/CREB Signaling in Chronic Unpredictable Mild Stress Rats [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of SB-649915: A Multi-Faceted Approach to Novel Antidepressant and Anxiolytic Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

SB-649915 is a novel pharmacological agent characterized by its potent and dual mechanism of action as a 5-HT1A and 5-HT1B receptor antagonist, and a serotonin reuptake inhibitor (SRI).[1][2] This unique profile was rationally designed to offer a more rapid onset of therapeutic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs). This whitepaper provides an in-depth technical overview of the discovery and preclinical development of this compound, detailing its pharmacological properties, the key experiments that elucidated its mechanism of action, and the preclinical evidence supporting its potential as a fast-acting antidepressant and anxiolytic. All quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of this compound's development.

Introduction: The Rationale for a Novel Antidepressant

The therapeutic efficacy of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety is well-established. However, a significant clinical limitation of SSRIs is their delayed onset of action, often taking several weeks to manifest therapeutic benefits.[1][2] This delay is hypothesized to be, in part, due to the initial activation of inhibitory 5-HT1A and 5-HT1B autoreceptors on serotonin neurons.[1][2] This activation leads to a feedback inhibition of serotonin release, counteracting the effect of reuptake blockade. Over time, these autoreceptors desensitize, allowing for a sustained increase in synaptic serotonin levels and subsequent therapeutic effects.

To overcome this delay, a therapeutic agent that combines serotonin reuptake inhibition with the antagonism of 5-HT1A and 5-HT1B autoreceptors was conceptualized. Such a compound would be expected to block the initial negative feedback mechanism, leading to a more immediate and robust increase in synaptic serotonin, and thus, a faster onset of antidepressant and anxiolytic action.[1] this compound was developed to embody this pharmacological profile.

Pharmacological Profile of this compound

This compound is chemically identified as 6-[(1-{2-[(2-methylquinolin-5-yl)oxy]ethyl}piperidin-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one.[1] Its pharmacological activity is characterized by high-affinity binding to human 5-HT1A and 5-HT1B receptors, as well as the human serotonin transporter (SERT).[1]

Binding Affinity

The binding affinity of this compound for its primary targets was determined through radioligand binding assays. The equilibrium dissociation constants (pKi) are summarized in Table 1.

| Target (Human Recombinant) | pKi |

| 5-HT1A Receptor | 8.6[1][2] |

| 5-HT1B Receptor | 8.0[1][2] |

| Serotonin Transporter (SERT) | 9.3[1] |

Table 1: Binding Affinity of this compound for Human 5-HT1A, 5-HT1B Receptors and SERT.

Functional Activity

The functional activity of this compound was assessed in a variety of in vitro and in vivo assays, confirming its antagonist activity at 5-HT1A and 5-HT1B receptors and its potent inhibition of serotonin reuptake. Key functional parameters are presented in Table 2.

| Assay | Parameter | Value |

| [35S]GTPγS Binding (h5-HT1A) | pA2 | 9.0[2] |

| [35S]GTPγS Binding (h5-HT1B) | pA2 | 7.9[2] |

| Electrophysiology (rat dorsal raphe) | Apparent pKb (vs. 8-OH-DPAT) | 9.5[2] |

| [3H]5-HT Reuptake (rat cortical synaptosomes) | pIC50 | 9.7[2] |

| [3H]5-HT Reuptake (LLCPK cells, hSERT) | pIC50 | 7.9[2] |

Table 2: Functional Activity of this compound.

Mechanism of Action: A Dual Approach

The mechanism of action of this compound is centered on its ability to simultaneously block serotonin reuptake and antagonize presynaptic 5-HT1A and 5-HT1B autoreceptors. This dual action is designed to synergistically increase synaptic serotonin levels.

Caption: Mechanism of action of this compound.

Key Preclinical Experiments and Methodologies

A series of in vitro and in vivo experiments were conducted to characterize the pharmacological profile of this compound. The general workflow for this characterization is depicted below.

Caption: Preclinical experimental workflow for this compound.

In Vitro Assays

This assay was used to determine the functional antagonist properties of this compound at 5-HT1A and 5-HT1B receptors.

-

Principle: Agonist activation of G-protein coupled receptors (GPCRs) stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. Antagonists compete with agonists, preventing this stimulation.

-

Protocol Outline:

-

Membrane Preparation: Membranes from cells expressing recombinant human 5-HT1A or 5-HT1B receptors are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of a 5-HT agonist (e.g., 5-carboxamidotryptamine) and varying concentrations of this compound in an assay buffer containing GDP and MgCl2.

-

Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.

-

Termination and Filtration: After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The antagonist dissociation constant (pA2) is calculated using a Schild plot.

-

This assay measured the potency of this compound to inhibit the serotonin transporter.

-

Principle: The uptake of radiolabeled serotonin ([3H]5-HT) into synaptosomes or cells expressing SERT is measured in the presence of varying concentrations of the inhibitor.

-

Protocol Outline:

-

Synaptosome/Cell Preparation: Rat cortical synaptosomes or cells stably expressing human SERT are prepared.

-

Incubation: The preparations are incubated with varying concentrations of this compound.

-

Uptake Initiation: [3H]5-HT is added to initiate the uptake process.

-

Termination and Filtration: Uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [3H]5-HT taken up is determined by liquid scintillation counting of the filters.

-

Data Analysis: The IC50 (concentration of inhibitor that blocks 50% of uptake) is determined, and the pIC50 is calculated.

-

In Vivo and Ex Vivo Assays

This technique was used to assess the functional antagonism of 5-HT1A autoreceptors in the dorsal raphe nucleus.

-

Principle: 5-HT1A autoreceptor agonists inhibit the firing of serotonergic neurons in the dorsal raphe. An antagonist will reverse this inhibition.

-

Protocol Outline:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus to record the firing of individual serotonergic neurons.

-

Drug Administration: The 5-HT1A agonist 8-OH-DPAT is administered to induce inhibition of neuronal firing. Subsequently, this compound is administered, and the reversal of this inhibition is recorded.

-

Data Analysis: The firing rate of neurons is analyzed to determine the antagonist potency (apparent pKb).

-

This technique was employed to measure the effect of this compound on extracellular serotonin levels in the brain.

-

Principle: A microdialysis probe is implanted in a specific brain region (e.g., prefrontal cortex) to sample the extracellular fluid. The concentration of neurotransmitters in the collected dialysate is then quantified.

-

Protocol Outline:

-

Probe Implantation: A guide cannula is stereotaxically implanted into the target brain region of a rat.

-

Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected to establish a stable baseline of extracellular 5-HT.

-

Drug Administration: this compound is administered, and dialysate collection continues.

-

Sample Analysis: The concentration of 5-HT in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in extracellular 5-HT levels are expressed as a percentage of the baseline.

-

Preclinical Anxiolytic and Antidepressant-like Activity

This compound demonstrated a promising anxiolytic-like profile in several preclinical models, with evidence for a faster onset of action compared to a standard SSRI.

Rat Pup Ultrasonic Vocalization Test

-

Principle: Rat pups separated from their mother and littermates emit ultrasonic vocalizations (USVs), which are considered a measure of anxiety-like behavior. Anxiolytic compounds reduce the number of USVs.

-

Protocol Outline:

-

Animal Separation: Rat pups are separated from their dam.

-

Drug Administration: Pups are administered this compound or vehicle.

-

USV Recording: Pups are placed in an isolation chamber, and USVs are recorded and counted for a set period.

-

-

Results: this compound significantly reduced the number of USVs, indicative of an anxiolytic effect.

Marmoset Human Threat Test

-

Principle: The exposure of a marmoset to an unfamiliar human elicits species-specific anxiety-related postures. Anxiolytics reduce these behaviors.

-

Protocol Outline:

-

Acclimation: Marmosets are acclimated to the testing environment.

-

Drug Administration: Marmosets are treated with this compound or vehicle.

-

Threat Exposure: An unfamiliar human stands in front of the marmoset's cage for a defined period.

-

Behavioral Scoring: The frequency and duration of threat-related postures are scored from video recordings.

-

-

Results: this compound reduced the number of threat-related postures, further supporting its anxiolytic potential.

Rat Social Interaction Test

-

Principle: The time spent in active social interaction between two unfamiliar rats is reduced under anxiogenic conditions (e.g., bright lighting). Anxiolytics increase social interaction time under these conditions.

-

Protocol Outline:

-

Acclimation and Drug Administration: Rats are habituated to the testing arena and administered this compound, paroxetine (an SSRI comparator), or vehicle over several days.

-

Testing: Pairs of unfamiliar, drug-treated rats are placed in the brightly lit arena, and their social interaction is recorded.

-

Behavioral Analysis: The time spent in active social behaviors (e.g., sniffing, grooming, following) is scored.

-

-

Results: this compound demonstrated a significantly faster onset of anxiolytic-like activity compared to paroxetine, increasing social interaction time at an earlier time point in the chronic dosing regimen.[1]

| Preclinical Model | Species | This compound Dose Range | Key Finding |

| Rat Pup Ultrasonic Vocalization | Rat | 0.1 - 1.0 mg/kg, i.p. | Significant reduction in USVs (ED50 = 0.17 mg/kg) |

| Marmoset Human Threat Test | Marmoset | 3.0 and 10 mg/kg, s.c. | Significant reduction in threat postures |

| Rat Social Interaction Test | Rat | 1.0 - 7.5 mg/kg, t.i.d. | Anxiolytic-like effect observed at day 7, faster onset than paroxetine |

Table 3: Summary of Preclinical Behavioral Studies with this compound.

Conclusion

The discovery and preclinical development of this compound represent a targeted effort to address the delayed onset of action associated with traditional SSRIs. Through a comprehensive series of in vitro and in vivo studies, this compound has been characterized as a potent 5-HT1A/1B receptor antagonist and serotonin reuptake inhibitor. This dual mechanism of action translates into a rapid increase in extracellular serotonin levels in the brain. Furthermore, preclinical behavioral models have demonstrated its anxiolytic-like properties and, importantly, a faster onset of these effects compared to a standard SSRI. These findings underscore the potential of this compound as a novel, fast-acting therapeutic for depression and anxiety disorders, warranting its further clinical investigation.

References

The Impact of SB-649915 on Extracellular Serotonin Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-649915 is a novel pharmacological agent characterized by a dual mechanism of action: potent antagonism of the serotonin 1A and 1B (5-HT1A/1B) autoreceptors and inhibition of the serotonin transporter (SERT). This unique profile is designed to produce a more rapid and robust increase in extracellular serotonin levels compared to selective serotonin reuptake inhibitors (SSRIs) alone, potentially leading to a faster onset of therapeutic effects for conditions like depression and anxiety. Preclinical studies have demonstrated that this compound effectively blocks 5-HT1A and 5-HT1B autoreceptors and inhibits serotonin reuptake, resulting in a significant and acute elevation of extracellular serotonin in key brain regions. This technical guide provides a comprehensive overview of the core preclinical data, detailing the experimental methodologies employed and presenting the quantitative findings in a structured format for ease of comparison and analysis.

Core Pharmacological Profile of this compound

This compound exhibits high affinity for human 5-HT1A and 5-HT1B receptors, where it acts as an antagonist, and for the human serotonin transporter (SERT), where it functions as an inhibitor.[1] The simultaneous blockade of presynaptic 5-HT1A and 5-HT1B autoreceptors is hypothesized to prevent the negative feedback mechanism that typically limits serotonin release upon SERT inhibition, thereby leading to a more pronounced increase in synaptic serotonin concentrations.[1][2]

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Target | Species | Assay Type | Parameter | Value | Reference |

| 5-HT1A Receptor | Human | Receptor Binding | pKi | 8.6 | [1] |

| 5-HT1B Receptor | Human | Receptor Binding | pKi | 8.0 | [1] |

| Serotonin Transporter (SERT) | Human | Receptor Binding | pKi | 9.3 | [1] |

| 5-HT1A Receptor | Human | [35S]GTPγS Functional Assay | pA2 (Antagonism) | 9.0 | [3] |

| 5-HT1B Receptor | Human | [35S]GTPγS Functional Assay | pA2 (Antagonism) | 7.9 | [3] |

| Serotonin Transporter (SERT) | Rat (Cortical Synaptosomes) | [3H]5-HT Reuptake Inhibition | pIC50 | 9.7 | [3] |

| Serotonin Transporter (SERT) | LLCPK cells (human SERT) | [3H]5-HT Reuptake Inhibition | pIC50 | 7.9 | [3] |

Effect on Extracellular Serotonin Levels: In Vivo Microdialysis Studies

In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in the brains of freely moving animals, providing a dynamic picture of drug effects on neurochemistry.[2][4][5] Studies on this compound have utilized this methodology to confirm its hypothesized mechanism of action.

Table 2: Summary of In Vivo Microdialysis a on Extracellular Serotonin (5-HT)

| Animal Model | Brain Region | Treatment | Maximum Increase in Extracellular 5-HT (Approximate) | Reference |

| Rat | Cortex | Acute this compound-B | 2- to 3-fold increase over baseline | [6] |

| Guinea Pig | Dentate Gyrus & Cortex | Acute this compound-B | 2- to 3-fold increase over baseline | [6] |

Further quantitative data such as dose-response curves and time-course details were not available in the reviewed literature.

Detailed Experimental Protocols

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol provides a generalized framework for in vivo microdialysis studies in rats, based on standard methodologies in the field. The specific parameters for the this compound studies were not fully detailed in the available literature.

Objective: To measure the effect of this compound on extracellular serotonin levels in the rat brain.

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound-B (vehicle as control)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Surgical Implantation of Guide Cannula: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). The cannula is secured with dental cement. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Baseline Collection: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: this compound-B or vehicle is administered (e.g., intraperitoneally or subcutaneously).

-

Post-Dosing Sample Collection: Dialysate samples continue to be collected for a specified period post-administration.

-

Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using an HPLC-ED system.

-

Data Analysis: Serotonin levels are expressed as a percentage of the mean baseline levels.

[3H]5-HT Reuptake Inhibition Assay

Objective: To determine the in vitro potency of this compound to inhibit serotonin reuptake at the serotonin transporter.

Materials:

-

Rat cortical synaptosomes or cells expressing human SERT (e.g., LLCPK cells)

-

[3H]5-HT (radiolabeled serotonin)

-

This compound at various concentrations

-

Scintillation counter

Procedure:

-

Preparation of Synaptosomes/Cells: Synaptosomes are prepared from rat cerebral cortex, or cultured cells expressing hSERT are harvested.

-

Incubation: Aliquots of the synaptosome or cell preparation are incubated with various concentrations of this compound.

-

Addition of Radioligand: [3H]5-HT is added to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing to separate the synaptosomes/cells from the incubation medium.

-

Quantification: The amount of [3H]5-HT taken up by the synaptosomes/cells is determined by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]5-HT uptake (IC50) is calculated.

[35S]GTPγS Functional Assay for 5-HT1A/1B Receptor Antagonism

Objective: To determine the functional antagonist properties of this compound at 5-HT1A and 5-HT1B receptors.

Materials:

-

Cell membranes prepared from cells expressing human recombinant 5-HT1A or 5-HT1B receptors

-

[35S]GTPγS (radiolabeled GTP analog)

-

Serotonin (5-HT) as the agonist

-

This compound at various concentrations

-

Scintillation counter

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of 5-HT, [35S]GTPγS, and varying concentrations of this compound.

-

Binding Reaction: Agonist activation of the G-protein coupled 5-HT1A/1B receptors stimulates the binding of [35S]GTPγS.

-

Termination and Filtration: The reaction is terminated, and the membranes are collected by rapid filtration.

-

Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the 5-HT-stimulated [35S]GTPγS binding is determined, and the pA2 value is calculated to quantify its antagonist potency.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow of in vivo microdialysis experiment.

References

- 1. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dickyricky.com [dickyricky.com]

- 3. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]

- 6. Ethosuximide: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with SB-649915

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for SB-649915, a potent 5-HT1A/1B autoreceptor antagonist and serotonin reuptake inhibitor.[1][2][3] The following sections detail the methodologies for key preclinical behavioral and neurochemical assays used to characterize the anxiolytic and antidepressant-like effects of this compound.

Mechanism of Action: Dual-Action Serotonergic Modulation

This compound exerts its effects through a dual mechanism of action. Firstly, it inhibits the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. Secondly, it acts as an antagonist at 5-HT1A and 5-HT1B autoreceptors, which are presynaptic receptors that normally provide negative feedback to inhibit 5-HT release. By blocking these autoreceptors, this compound further enhances serotonergic transmission. This combined action is believed to contribute to a faster onset of therapeutic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies of this compound.

| Table 1: Rat Pup Ultrasonic Vocalization Test | |

| Animal Model | Male Rat Pups |

| Drug Administration | Intraperitoneal (i.p.) |

| Dosage Range | 0.1 - 1.0 mg/kg |

| Key Finding | Significant reduction in ultrasonic vocalizations |

| ED50 | 0.17 mg/kg[4] |

| Table 2: Marmoset Human Threat Test | |

| Animal Model | Common Marmoset (Callithrix jacchus) |

| Drug Administration | Subcutaneous (s.c.) |

| Dosage Range | 3.0 and 10 mg/kg[4] |

| Key Finding | Significant reduction in the number of threat-related postures with no effect on locomotion.[4] |

| Table 3: Rat High Light Social Interaction Test | |

| Animal Model | Male Rats |

| Drug Administration | Oral (p.o.) |

| Dosage Range (this compound) | 1.0 - 7.5 mg/kg, three times a day (t.i.d.)[4] |

| Dosage (Paroxetine) | 3.0 mg/kg, once daily[4] |

| Treatment Duration | 4, 7, and 21 days[4] |

| Key Findings | - No effect on social interaction after 4 days for either drug.[4]- this compound (1.0 and 3.0 mg/kg) significantly increased social interaction time on day 7, indicating an anxiolytic-like profile.[4]- Anxiolytic effect of this compound was maintained at 21 days.[4]- Paroxetine showed a significant increase in social interaction only at 21 days.[4] |

| Table 4: Ex Vivo [3H]5-HT Uptake Inhibition | |

| Animal Model | Male Rats (following Social Interaction Test) |

| Method | Measurement of [3H]5-HT uptake in brain tissue |

| Key Finding | This compound inhibited 5-HT uptake to a similar magnitude as paroxetine at all time points (4, 7, and 21 days).[4] |

Experimental Protocols

Rat Pup Ultrasonic Vocalization Test

This model assesses the anxiolytic potential of a compound by measuring the distress calls of rat pups when separated from their mother and littermates.

Protocol:

-

Animals: Male rat pups (postnatal day 8-12).

-

Housing: Pups are housed with their dam and littermates in a temperature-controlled environment.

-

Drug Administration: this compound (0.1-1.0 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

Isolation: Following a pre-treatment period, individual pups are separated from the dam and littermates and placed in a sound-attenuating chamber.

-

Data Acquisition: Ultrasonic vocalizations (in the 35-45 kHz range) are recorded for a set period (e.g., 5 minutes) using a specialized microphone and analysis software.

-

Endpoint: The total number of ultrasonic vocalizations is quantified and compared between treatment groups.

Marmoset Human Threat Test

This non-human primate model evaluates anxiety-like behavior by exposing the animal to a passive human observer.

Protocol:

-

Animals: Adult common marmosets (Callithrix jacchus).

-

Housing: Marmosets are housed in their home cages.

-

Drug Administration: this compound (3.0 and 10 mg/kg) or vehicle is administered subcutaneously (s.c.).

-

Threat Stimulus: Following a pre-treatment period, a human observer stands a fixed distance from the marmoset's cage for a defined duration.

-

Behavioral Scoring: The frequency and duration of specific postures and behaviors indicative of anxiety (e.g., slit-stare, tail postures, scent marking) and locomotion are recorded by a trained observer.

-

Endpoint: The number of anxiety-related postures is compared between treatment groups.

Rat High Light Social Interaction Test

This test assesses anxiolytic drug effects by measuring the duration of social interaction between two rats in an unfamiliar, brightly lit environment.

Protocol:

-

Animals: Pairs of weight-matched, unfamiliar male rats.

-

Apparatus: A brightly lit (e.g., >600 lux) open-field arena.

-

Drug Administration: this compound (1.0-7.5 mg/kg, p.o., t.i.d.) or paroxetine (3.0 mg/kg, p.o., once daily) is administered for 4, 7, or 21 days.

-

Test Procedure: On the test day, a pair of rats (one from each treatment group, or two from the same group for control) are placed in the arena.

-

Behavioral Scoring: The total time the pair spends in active social interaction (e.g., sniffing, grooming, following) is recorded over a set period (e.g., 10 minutes).

-

Endpoint: The duration of social interaction is compared across treatment groups and time points.

Ex Vivo [3H]5-HT Uptake Inhibition Assay

This assay measures the ability of a drug, administered in vivo, to inhibit the reuptake of serotonin in brain tissue samples.

Protocol:

-

Animals and Dosing: Rats are dosed with this compound or vehicle as described in the behavioral protocols.

-

Tissue Collection: At a specified time after the final dose, animals are euthanized, and brains are rapidly dissected on ice. The cortex or other brain regions of interest are isolated.

-

Synaptosome Preparation: The brain tissue is homogenized in a suitable buffer (e.g., sucrose solution) and centrifuged to prepare a crude synaptosomal fraction (P2).

-

Uptake Assay: Synaptosomes are incubated with a low concentration of radiolabeled serotonin ([3H]5-HT) in the presence and absence of a high concentration of a known SERT inhibitor (to determine non-specific uptake).

-

Termination and Scintillation Counting: The uptake reaction is terminated by rapid filtration. The radioactivity retained on the filters, representing [3H]5-HT taken up by the synaptosomes, is measured using a scintillation counter.

-

Endpoint: The percentage inhibition of [3H]5-HT uptake in the drug-treated group is calculated relative to the vehicle-treated group.

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Protocol:

-

Animals: Adult rats.

-

Surgical Preparation: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Recovery: Animals are allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. After a stabilization period, baseline dialysate samples are collected at regular intervals.

-

Drug Administration: this compound or vehicle is administered (e.g., i.p. or s.c.).

-

Sample Collection: Dialysate samples continue to be collected at regular intervals post-drug administration.

-

Neurotransmitter Analysis: The concentration of 5-HT and its metabolites in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Endpoint: Changes in extracellular 5-HT levels are expressed as a percentage of the baseline levels and compared between treatment groups.

References

- 1. Measuring Behavior 2005: Van Vliet et al. [archive.measuringbehavior.org]

- 2. youtube.com [youtube.com]

- 3. Characterising trait anxiety in the common marmoset (Callithrix jacchus): investigations into behavioural, psychophysiological and cognitive phenotypes [repository.cam.ac.uk]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols for SB-649915 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-649915 is a potent and selective antagonist of the serotonin 5-HT1A and 5-HT1B receptors and a serotonin reuptake inhibitor (SRI).[1] This unique pharmacological profile gives it the potential for a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs) in the treatment of anxiety and depression.[1] Preclinical studies in rodents have been instrumental in characterizing the anxiolytic and antidepressant-like effects of this compound. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and the underlying mechanism of action of this compound in rodent models.

Data Presentation: this compound Dosages in Rodent Studies

The following tables summarize the quantitative data on this compound dosage from various published rodent studies.

Table 1: this compound Dosage in Rat Studies

| Indication | Strain | Administration Route | Dosage Range | Dosing Schedule | Key Findings | Reference |

| Anxiolytic-like effects | Male rat pups | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Single dose | ED₅₀ of 0.17 mg/kg in reducing ultrasonic vocalizations. | [2] |

| Anxiolytic-like effects | Adult rats | Oral (p.o.) | 1.0 - 7.5 mg/kg | Three times daily (t.i.d.) for 4, 7, and 21 days | 1.0 and 3.0 mg/kg significantly increased social interaction time on day 7, indicating an anxiolytic-like profile. | [2] |

| 5-HT₁ₐ/₁ₒ Receptor Blockade | Adult rats | Oral (p.o.) | 0.1 - 10 mg/kg | Not specified | Reversed 8-OH-DPAT-induced hyperlocomotor activity and SKF-99101-induced elevation of seizure threshold. | |

| 5-HT₁ₐ Receptor Blockade | Adult rats | Intravenous (i.v.) | 0.1 - 3 mg/kg | Not specified | Attenuated the inhibitory effect of 8-OH-DPAT on raphe neuronal cell firing. |

Table 2: this compound Dosage in Other Rodent and Non-Rodent Primate Studies

| Species | Indication | Administration Route | Dosage Range | Dosing Schedule | Key Findings | Reference |

| Marmoset | Anxiolytic-like effects | Subcutaneous (s.c.) | 3.0 and 10 mg/kg | Not specified | Significantly reduced the number of threat postures with no effect on locomotion. | [2] |

| Guinea Pig | 5-HT₁ₐ Receptor Occupancy and 5-HT Uptake Inhibition | Oral (p.o.) | 1 - 10 mg/kg | Not specified | Produced a dose-related inhibition of 5-HT₁ₐ receptor radioligand binding and ex vivo [³H]5-HT uptake. | |

| Mouse | General | Not specified in detail in the reviewed literature | High affinity for mouse native tissue 5-HT₁ₐ and 5-HT₁ₒ receptors. | Not specified | Further studies are needed to establish effective dosage ranges in mice. |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration in Rats

Objective: To administer this compound intraperitoneally to rats for acute behavioral or neurochemical studies.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, 0.5% methylcellulose in sterile water)

-

Vortex mixer

-

Analytical balance

-

Appropriate size syringes (e.g., 1 mL)

-

Appropriate gauge needles (e.g., 25-27 G)

-

70% ethanol

-

Rat restraint device (optional)

Procedure:

-

Drug Preparation:

-

Accurately weigh the required amount of this compound.

-

Prepare the desired vehicle. While the specific vehicle for this compound is not consistently reported, a suspension in 0.5% methylcellulose or dissolution in sterile saline are common practices for similar compounds. It is recommended to perform small-scale solubility tests to determine the most appropriate vehicle.

-

Add the this compound powder to the vehicle to achieve the final desired concentration.

-

Vortex the solution/suspension thoroughly until the compound is fully dissolved or evenly suspended.

-

-

Animal Handling and Injection:

-

Weigh the rat to determine the correct injection volume.

-

Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck with one hand, allowing the other hand to support the body and hindlimbs.

-

Position the rat so that its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

-